Boron is a crucial micronutrient for plants, playing a vital role in cell wall structure, membrane function, and metabolic processes [National Institutes of Health, ]. It is essential for plant growth, development, and reproduction, influencing processes like pollination, seed formation, and nutrient uptake [National Institutes of Health, ].
Research suggests that boron deficiency can lead to several negative consequences in plants, including stunted growth, malformed leaves and fruits, and reduced seed set [National Institutes of Health, ]. Conversely, studies suggest that optimal boron levels can improve crop yield and quality [National Institutes of Health, ].
While not officially classified as an essential nutrient for humans, research is exploring the potential health benefits of boron. Studies have investigated its role in various aspects of human health, including:
Boron compounds find extensive applications in various engineering and material science fields due to their unique properties. Some notable examples include:
Boron is a chemical element with the symbol B and atomic number 5, classified as a metalloid. It appears as a black-brown, lustrous solid and is known for its hardness and high melting point, which exceeds 2000 °C. Boron exists in several allotropes, including α-rhombohedral, β-rhombohedral, γ-orthorhombic, and β-tetragonal, with the β-rhombohedral form being the most stable at ambient conditions. Its electron configuration is [He] 2s² 2p¹, allowing it to form covalent bonds with various elements, particularly in compounds where it exhibits an oxidation state of +3 .
Boron is relatively inert at room temperature but can react with various elements under specific conditions. Key reactions include:
Boron can be synthesized through various methods:
Boron has diverse applications across multiple industries:
Research on boron's interactions focuses on its role in biological systems and its chemical reactivity:
Boron shares similarities with several other compounds due to its ability to form covalent bonds. Below are some comparable compounds:
Compound | Key Characteristics | Unique Features |
---|---|---|
Carbon | Forms stable covalent networks; essential for life | Basis of organic chemistry |
Silicon | Semiconductor properties; used in electronics | Forms silicates; crucial for technology |
Aluminum | Lightweight metal; forms alloys | High corrosion resistance |
Nitrogen | Essential for life; forms various compounds | Forms stable triple bonds |
Phosphorus | Vital for DNA/RNA; forms phosphates | Exists in multiple allotropes |
Boron is unique due to its ability to form complex structures like icosahedra and its distinct bonding characteristics found in boranes. Its versatility makes it essential not only in industrial applications but also in biological contexts .
Boron’s discovery in 1808 marked a pivotal moment in chemistry. Sir Humphry Davy, Joseph-Louis Gay-Lussac, and Louis-Jacques Thénard independently isolated boron by reducing boric acid (H₃BO₃) with potassium or electrolysis. Davy’s method involved electrolyzing moist borax, yielding a dark, amorphous powder he termed boracium, while the French duo used iron to reduce boric acid at high temperatures. Despite their efforts, neither produced pure boron; early samples contained only ~50% purity due to persistent oxygen contamination.
The element’s name derives from borax (Arabic buraq), a mineral used since antiquity for glazing and metallurgy. Ancient civilizations, including the Egyptians and Chinese, utilized borax in glassmaking and preservation, though its elemental composition remained unknown. By the 19th century, borax mining in Tibet and California fueled industrial applications, from antiseptics to flux agents.
Jöns Jacob Berzelius confirmed boron as an element in 1824, but pure crystalline boron eluded scientists until Ezekiel Weintraub’s 1909 hydrogen reduction of boron trichloride (BCl₃). This breakthrough revealed boron’s allotropes: amorphous brown powder and ultra-hard, brittle crystals (Mohs hardness: 9.3).
Early boron research relied on combustion analysis and qualitative reactions. The 20th century introduced advanced techniques:
Modern methodologies include density functional theory (DFT) for predicting boron-based materials and neutron capture experiments for nuclear applications. For example, DFT simulations of MAB phases (Mn+1AXn) have guided the synthesis of layered borides like MoAlB, which exhibit exceptional thermal stability.
The structural diversity of borophene arises from its ability to form multiple polymorphs characterized by distinct arrangements of hollow hexagons (HHs) within a triangular lattice framework. Experimental studies using CO-functionalized atomic force microscopy (CO-AFM) have identified two primary phases: the v 1/5 configuration with staggered HHs and the v 1/6 phase featuring aligned HHs (Fig. 1a-c) [1]. These polymorphs exhibit rotational commensuration with Ag(111) substrates at 30° alignment, creating Moiré patterns detectable through scanning tunneling microscopy (STM) [1].
High-resolution imaging reveals that v 1/5 borophene displays a brick-wall Moiré pattern with 0.5 nm periodicity, while v 1/6 phases show alternating bright/dark protrusions along ⟨1-10⟩ directions [1]. At elevated growth temperatures (>500°C), rotationally incommensurate phases emerge, such as the v 1/5-6° structure with 36° HH row alignment relative to Ag atomic chains (Fig. 4a-d) [1]. This polymorphic flexibility enables tunable electronic properties, with theoretical models suggesting that HH concentration directly modulates Dirac cone formation in borophene band structures [2].
Borophene Phase | HH Arrangement | Substrate Alignment | Electronic Characteristics |
---|---|---|---|
v 1/5 | Staggered | 30° commensurate | Anisotropic conductivity |
v 1/6 | Aligned | 30° commensurate | Quasi-1D transport |
v 1/5-6° | Staggered | 36° incommensurate | Modified Dirac points |
Metal substrates critically stabilize borophene through charge transfer mechanisms that compensate for boron's electron deficiency. Silver substrates induce a 0.05-0.1 e⁻/atom charge transfer to v 1/5 borophene, while aluminum substrates provide stronger doping (>0.3 e⁻/atom) that stabilizes 1D boron ribbons [2]. Bilayer borophene exhibits substrate-dependent interlayer bonding:
First-principles calculations demonstrate that substrate-induced compressive strains ≤2% transform AA-stacked bilayers into single-pillar covalent structures, while 4-5% compression creates double-pillar configurations [3]. Gold substrates exhibit enhanced charge transfer (0.25 e⁻/atom) compared to silver (0.15 e⁻/atom), enabling stabilization of larger borophene domains [3].
Current borophene synthesis employs three primary approaches:
Chemical Vapor Deposition (CVD):
Liquid-Phase Exfoliation:
Top-Down Etching:
The strong B-B covalent bonding (1.7-1.8 Å) and absence of layered bulk allotropes make large-area synthesis particularly challenging. Recent advances in CO-STM imaging (Fig. 2h-j) [1] have enabled real-time monitoring of domain boundaries and defect formation during growth, providing critical feedback for process optimization.
The thermal plasma method using ammonia borane (AB) precursors represents a breakthrough in BNNT production:
Parameter | h-BN Precursor | AB Precursor |
---|---|---|
Growth Temperature | 3,800°C | 3,200°C |
Production Rate | 20 g/h | 50 g/h |
DWBNNT Content | 40% | 60% |
Length Distribution | 5-20 μm | 10-50 μm |
AB decomposition follows three stages:
In situ optical emission spectroscopy reveals enhanced BN* (337 nm) and NH* (336 nm) signals during AB processing, confirming efficient radical recombination [5].
BNNTs demonstrate exceptional thermal resilience:
These properties enable applications in extreme environments, including:
BNNTs exhibit remarkable mechanical performance:
Property | Single-Wall BNNT | Multi-Wall BNNT |
---|---|---|
Young's Modulus | 1.3 TPa | 1.1 TPa |
Tensile Strength | 33 GPa | 28 GPa |
Fracture Strain | 5.8% | 4.2% |
Molecular dynamics simulations predict that 3 nm diameter BNNTs can withstand 12% strain before bond rupture, outperforming carbon nanotubes in high-temperature load-bearing applications [5].
The wide bandgap (5.5-6.0 eV) of BNNTs enables unique dielectric properties:
These characteristics make BNNTs ideal for:
Recent theoretical studies propose borole derivatives as potent catalysts for H₂ activation, leveraging boron's empty p-orbital for substrate binding. The [B₃C₂] heterocycle demonstrates a 0.8 eV H₂ adsorption energy through symmetric σ-bond cleavage, suggesting potential for low-temperature hydrogen storage systems [2].
Boron nitride nanosheet-polyimide composites show enhanced thermal management capabilities:
These materials enable lightweight thermal solutions for flexible electronics and aerospace components.
Edge-doped boron graphene demonstrates unique electronic modulation:
Applications in quantum dot sensors and metal-free electrocatalysts are currently under investigation.
Irritant